乙酰甲胺磷

描述

科学研究应用

食品基质中农药残留筛选

乙酰甲胺磷已被用于筛选茶叶和蜂蜜等食品基质中的农药残留。 高分辨率质谱法能够检测和半定量农药残留,包括乙酰甲胺磷,其含量达到或低于法规要求 .

草本果汁中多残留农药分析

该化合物在控制害虫方面的功效使其成为草本产品中残留分析的候选物质。 例如,在芦荟和余甘子(印度醋栗)果汁中分析乙酰甲胺磷,证明了该方法在检测痕量化合物方面的潜力 .

非目标筛选和精确质量确认

乙酰甲胺磷可以通过使用台式 LC/MS 系统的非目标筛选方法进行识别。 该应用对于监管合规性和确保食品安全至关重要,通过确认乙酰甲胺磷等农药在低十亿分之一水平上的存在 .

简化的农药分析

乙酰甲胺磷是使用先进的质谱技术在一轮运行中可以分析的众多农药之一。 这种简化的方法对于有效监测农产品中的农药水平至关重要 .

环境归宿和生态毒性研究

关于乙酰甲胺磷的研究表明,它在土壤中不持久,并且水溶性低。 然而,它对鱼类、水生无脊椎动物和蜜蜂具有高度毒性,使其成为生态毒理学研究的主题 .

人类健康影响分析

作为一种神经毒素和乙酰胆碱酯酶抑制剂,乙酰甲胺磷如果摄入会导致重大的健康风险。 重点关注其对人类健康影响的研究至关重要,特别是考虑到它对人类的中等毒性 .

淘汰和监管状况

乙酰甲胺磷在许多地区被认为已过时,其监管状况正在研究中。 了解其淘汰背后的原因以及对害虫防治实践的影响是重要的研究领域 .

提取和定量方法

针对乙酰甲胺磷从水和食品样品中预浓缩,已开发出创新的提取策略,例如可切换极性溶剂微萃取。 这些方法对于准确定量和监测农药水平至关重要 .

作用机制

Target of Action

Etrimfos is an organophosphorus insecticide . Its primary targets are various chewing pests of crops and stored grain . It is highly toxic to fish, aquatic invertebrates, and honeybees, but less toxic to birds and algae . It acts as a neurotoxin and acetyl cholinesterase inhibitor .

Mode of Action

Etrimfos is a non-systemic insecticide and acaricide with contact and stomach action . It inhibits acetylcholinesterase, a key enzyme in the nervous system of insects . This inhibition disrupts the transmission of nerve impulses, leading to the paralysis and eventual death of the targeted pests .

Biochemical Pathways

The primary biochemical pathway affected by Etrimfos is the cholinergic pathway. By inhibiting acetylcholinesterase, Etrimfos prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at the nerve synapses, causing continuous stimulation of the nerves, paralysis, and death of the pest .

Pharmacokinetics

Etrimfos has a low aqueous solubility but is miscible with many organic solvents .

Result of Action

The result of Etrimfos action is the effective control of various chewing pests. It was once used to control pests like caterpillars, stem borers, scale, leatherjackets, Colorado beetles, moths, corn-borers, and weevils on various crops and stored grain . It is now considered obsolete .

Action Environment

It is highly toxic to aquatic life, indicating that its efficacy and stability can be influenced by environmental factors such as proximity to water bodies . .

安全和危害

属性

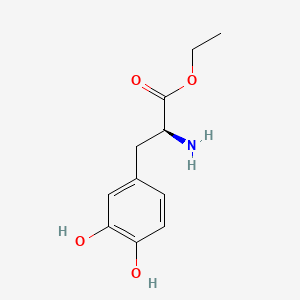

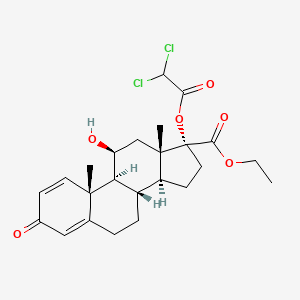

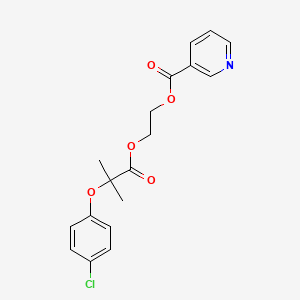

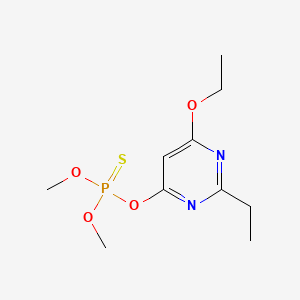

IUPAC Name |

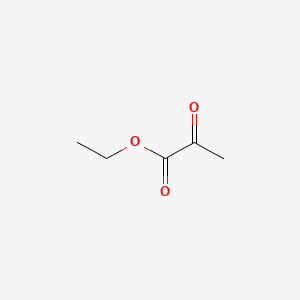

(6-ethoxy-2-ethylpyrimidin-4-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O4PS/c1-5-8-11-9(15-6-2)7-10(12-8)16-17(18,13-3)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIWFCGDPUIBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)OP(=S)(OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041964 | |

| Record name | Etrimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], Liquid | |

| Record name | Etrimfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with ethyl acetate and ether., Solubility (23 °C): 40 mg/l water; completely miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, hexane, methanol, xylene., 0.04 mg/mL at 23 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.195 at 20 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00008 [mmHg], VP: 8.6 mPa (20 °C), 6.5x10-5 mm Hg at 20 °C | |

| Record name | Etrimfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Non-systemic insecticide and acaricide with contact and stomach action. Cholinesterase inhibitor. | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS RN |

38260-54-7 | |

| Record name | Etrimfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38260-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etrimfos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etrimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-6-ethoxy-2-ethylpyrimidin-4-yl O,O-dimethylphosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRIMFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHX5LWR4ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-3.35 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Etrimfos?

A: Etrimfos is an organophosphate insecticide that exerts its toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , ]

Q2: How does Etrimfos interact with acetylcholinesterase?

A: Etrimfos binds to the active site of AChE, forming a stable phosphorylated enzyme complex. This phosphorylation effectively blocks AChE from breaking down acetylcholine, leading to its accumulation at nerve synapses. [, , ]

Q3: What are the downstream effects of Etrimfos-induced AChE inhibition?

A: The accumulation of acetylcholine results in continuous nerve stimulation, leading to a cascade of symptoms such as tremors, convulsions, paralysis, and eventually death in target insects. [, , ]

Q4: What is the molecular formula and weight of Etrimfos?

A: The molecular formula of Etrimfos is C10H17N2O4PS, and its molecular weight is 292.33 g/mol. [, , , ]

Q5: What spectroscopic data are available for the characterization of Etrimfos?

A: Researchers commonly employ techniques like LC-MS, IR, and 1H NMR to identify and characterize Etrimfos. For instance, one study confirmed the structure of synthesized Etrimfos using LC-MS, IR, and 1H NMR. [, , ]

Q6: How stable is Etrimfos under different storage conditions?

A: While specific data on the stability of pure Etrimfos under various conditions is limited in the provided research, studies on its residues in stored grains like wheat and barley indicate persistence over time, highlighting its suitability as a grain protectant. [, ]

Q7: Does Etrimfos possess any catalytic properties relevant to its application?

A7: The provided research primarily focuses on Etrimfos's insecticidal activity stemming from its AChE inhibition. No catalytic properties directly related to its application are discussed.

Q8: Have there been any computational studies on Etrimfos?

A8: The provided research does not explicitly mention any computational studies or QSAR models developed for Etrimfos.

Q9: How do structural modifications of Etrimfos affect its insecticidal activity?

A: While the provided research doesn't delve into specific SAR studies for Etrimfos, it's known that structural alterations to organophosphates, particularly changes in the alkoxy or aryloxy groups, can significantly influence their AChE inhibition potency and selectivity for different insect species. [, , , ]

Q10: What formulations of Etrimfos are commonly used?

A: Etrimfos is often formulated as dusts, wettable powders, and emulsifiable concentrates for application on stored grains and crops. [, , , , , ]

Q11: How do different formulations affect Etrimfos's efficacy and persistence?

A: Research shows that formulation significantly impacts the efficacy and residual activity of Etrimfos. For instance, dust formulations on stored wheat and barley provided effective control of susceptible insect species for extended periods. [, , ]

Q12: What are the regulatory guidelines regarding the use of Etrimfos?

A: While specific regulatory guidelines are not discussed in the provided research, the use of Etrimfos is subject to regulations and restrictions in different countries due to its potential toxicity to non-target organisms and the environment. []

Q13: How is Etrimfos absorbed and distributed in target insects?

A: Research suggests Etrimfos can be absorbed through the cuticle, ingestion, and respiration in insects. While its precise distribution patterns are not extensively studied, its presence in various insect tissues after treatment suggests systemic action. [, , , ]

Q14: What are the major metabolic pathways of Etrimfos in insects?

A: Studies using house flies and corn plant preparations indicate that Etrimfos undergoes biotransformation through hydrolysis and oxidation reactions, forming metabolites like Etrimfos oxon, which can also be biologically active. [, , ]

Q15: How is Etrimfos eliminated from insects?

A: While specific details on excretion routes are limited in the provided research, it's likely that Etrimfos and its metabolites are excreted through feces and/or metabolized further in insects. [, ]

Q16: What are the mechanisms behind Etrimfos resistance?

A: While the provided research doesn't delve into specific resistance mechanisms for Etrimfos, common mechanisms in insects exposed to organophosphates include target site mutations in AChE and increased detoxification enzyme activity. [, , ]

Q17: What are the toxicological concerns associated with Etrimfos?

A: As an organophosphate, Etrimfos poses potential toxicity to non-target organisms, including mammals. Its ability to inhibit AChE is not insect-specific and can lead to adverse effects in humans and other animals upon exposure. [, , , ]

Q18: What analytical techniques are commonly used to detect and quantify Etrimfos residues?

A: Gas chromatography coupled with flame photometric detection (GC-FPD), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed for Etrimfos residue analysis in various matrices. [, , , , , ]

Q19: What extraction and cleanup procedures are employed for Etrimfos analysis in food samples?

A: Various methods, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE), are used for extracting Etrimfos from food matrices like cereals, fruits, and vegetables. [, , , , ]

Q20: What is the environmental fate of Etrimfos?

A: While detailed information is limited in the provided research, like other organophosphates, Etrimfos can potentially contaminate soil and water systems through runoff and leaching. [, ]

Q21: How does Etrimfos degrade in the environment?

A: Environmental degradation of Etrimfos likely involves processes like hydrolysis, photolysis, and microbial degradation, although specific information on degradation pathways and rates is not extensively covered in the provided research. [, ]

Q22: What parameters are crucial for validating analytical methods for Etrimfos residue analysis?

A: Method validation for Etrimfos analysis involves assessing parameters like accuracy, precision (repeatability and reproducibility), specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and measurement uncertainty to ensure reliable and accurate results. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。